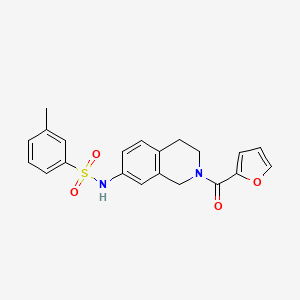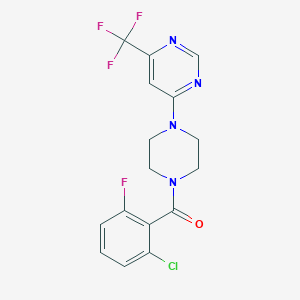
(2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a 2-chloro-6-fluorophenyl group, a 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl group, and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups contributing to its overall shape and properties. The InChI string provides a textual representation of the molecule’s structure .Scientific Research Applications
PET Imaging Agent for Parkinson's Disease
A study by Wang et al. (2017) focused on the synthesis of a compound related to "(2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" for use as a potential PET imaging agent for Parkinson's disease. The compound was synthesized with a high radiochemical yield and purity, suggesting its application in neuroimaging to study the LRRK2 enzyme's role in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Analytical Chemistry and Drug Degradation
El-Sherbiny et al. (2005) developed a method for analyzing flunarizine and its degradation products, which shares structural similarities with the compound . Their work highlights the compound's relevance in analytical methodologies for pharmaceutical analysis, offering insights into drug stability and degradation pathways (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Synthesis and Antibacterial Activity
Research by Baldaniya & Patel (2009) on derivatives of a structurally related compound demonstrated significant antibacterial and antifungal activities. This indicates the potential of "this compound" in developing new antimicrobial agents (Baldaniya & Patel, 2009).
Fluorescent Logic Gates for Chemical Sensing
Gauci & Magri (2022) discussed the synthesis of fluorescent logic gates incorporating a piperazine unit, similar to the compound , for potential applications in chemical sensing and environmental monitoring. These compounds' reconfigurable logic gates based on solvent polarity could be invaluable in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Pharmacokinetics in Drug Development
Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a compound with a similar structure, highlighting its applications in understanding drug disposition and optimizing therapeutic efficacy in type 2 diabetes treatment (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Mechanism of Action
The mechanism of action of this compound is not clear from the available literature.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF4N4O/c17-10-2-1-3-11(18)14(10)15(26)25-6-4-24(5-7-25)13-8-12(16(19,20)21)22-9-23-13/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXBEAUNJFGVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

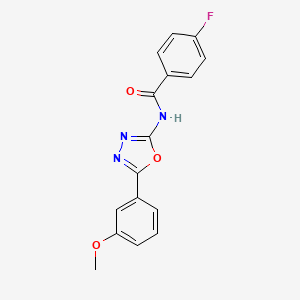

![3-Methylthieno[2,3-d]triazole-5-carboxylic acid](/img/structure/B2605757.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2605759.png)
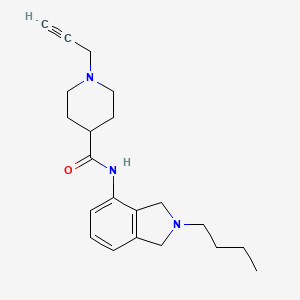

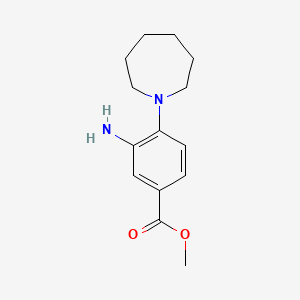
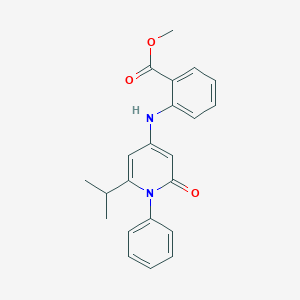

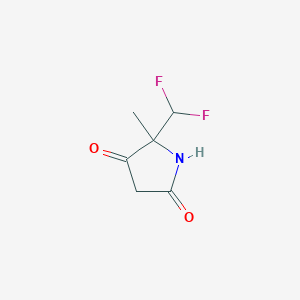
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide](/img/structure/B2605771.png)

